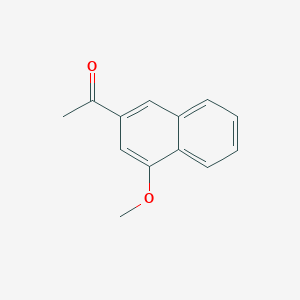
1-(4-Methoxynaphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methoxynaphthalen-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 56046-72-1 . It has a molecular weight of 200.24 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 . This indicates that the compound has 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 200.24 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing derivatives of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one, exploring its potential in creating compounds with significant antimicrobial activities. For instance, Sherekar et al. (2021) detailed the synthesis of derivatives that showed excellent antimicrobial properties, highlighting the compound's utility in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Activity
The compound has been used as a precursor in the one-pot multicomponent synthesis of derivatives exhibiting good antimicrobial activity against various bacterial and fungal strains, as reported by Ashok et al. (2014). This underscores its role in the development of new antimicrobial agents (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).
Analytical Applications
Gatti et al. (1990) explored the compound's application in the high-performance liquid chromatographic determination of aliphatic thiols, demonstrating its potential as a fluorogenic labeling reagent for the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticancer Research
In the field of anticancer research, Suzuki et al. (2020) discovered potent anticancer agents derived from this compound, which demonstrated significant antiproliferative activity and in vivo tumor growth inhibition, highlighting its importance in cancer therapy development (Suzuki et al., 2020).
Catalytic Applications
The compound has also been utilized in catalysis research, such as in the regioselective acylation of 2-methoxynaphthalene, where Kumaraguru et al. (2014) achieved excellent selectivity and conversion rates, emphasizing its utility in synthetic organic chemistry (Kumaraguru, Devi, Siddaiah, Rajdeo, & Fadnavis, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRRGYKVRTVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

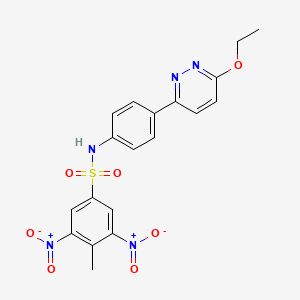
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)

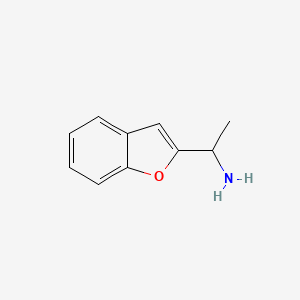
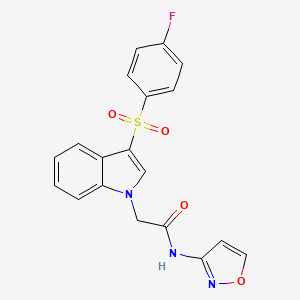
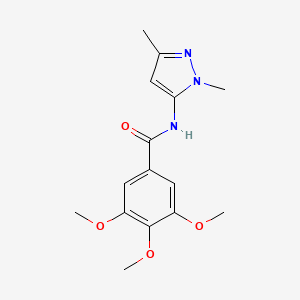
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
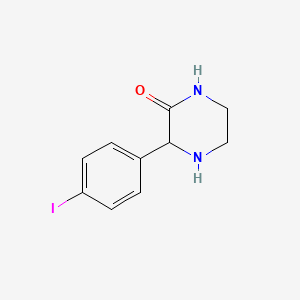
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)